molecular formula C16H18O7 B1587773 4-Methylumbelliferyl beta-L-fucopyranoside CAS No. 72601-82-2

4-Methylumbelliferyl beta-L-fucopyranoside

Cat. No.: B1587773
CAS No.: 72601-82-2
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-NXPHAWEXSA-N
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Description

4-Methylumbelliferyl beta-L-fucopyranoside: is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for the enzyme beta-L-fucosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing the fluorescent molecule 4-methylumbelliferone. This property makes it valuable in various enzymatic assays and diagnostic applications .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl beta-L-fucopyranoside is the enzyme alpha-L-fucosidase . Alpha-L-fucosidase plays a crucial role in the degradation of fucose-containing compounds, which are important for various biological processes .

Mode of Action

This compound acts as a substrate for alpha-L-fucosidase . When alpha-L-fucosidase cleaves this compound, it releases a fluorescent product called 4-methylumbelliferone . The fluorescence of 4-methylumbelliferone, with excitation/emission maxima at 350/440 nm respectively, allows for the quantification of alpha-L-fucosidase activity .

Biochemical Pathways

The cleavage of this compound by alpha-L-fucosidase is part of the larger biochemical pathway involving the degradation of fucose-containing compounds . The downstream effects of this pathway can impact various biological processes, including cellular communication and immune response .

Pharmacokinetics

Its solubility in dmf (100 mg/ml) suggests that it may have good bioavailability .

Result of Action

The enzymatic cleavage of this compound by alpha-L-fucosidase results in the release of 4-methylumbelliferone . This fluorescent product can be used to quantify the activity of alpha-L-fucosidase, providing a useful tool for studying the role of this enzyme in various biological processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the presence of other compounds in the environment could potentially interfere with its interaction with alpha-L-fucosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta-L-fucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable fucosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl beta-L-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-L-fucosidase. This hydrolysis releases 4-methylumbelliferone, which is highly fluorescent and can be easily detected.

Common Reagents and Conditions:

    Enzyme: Beta-L-fucosidase

    Buffer: Suitable buffer solutions (e.g., phosphate buffer) to maintain optimal pH for enzyme activity

    Temperature: Typically, reactions are carried out at physiological temperatures (37°C)

Major Products:

Scientific Research Applications

Chemistry: 4-Methylumbelliferyl beta-L-fucopyranoside is used as a fluorogenic substrate in various enzymatic assays to study the activity of beta-L-fucosidase and related enzymes. It helps in understanding enzyme kinetics and mechanisms.

Biology: In biological research, this compound is used to investigate the distribution and activity of beta-L-fucosidase in different tissues and cells. It is also employed in studying the role of fucosylation in cellular processes .

Medicine: In medical diagnostics, this compound is used in assays to detect and quantify beta-L-fucosidase activity in clinical samples. This is particularly useful in diagnosing lysosomal storage disorders such as fucosidosis .

Industry: The compound is used in the development of diagnostic kits and reagents for clinical laboratories. Its fluorescent properties make it valuable in high-throughput screening and automated assays .

Comparison with Similar Compounds

  • 4-Methylumbelliferyl alpha-L-fucopyranoside
  • 4-Methylumbelliferyl beta-D-glucopyranoside
  • 4-Methylumbelliferyl alpha-D-glucopyranoside
  • 4-Methylumbelliferyl beta-D-mannopyranoside
  • 4-Methylumbelliferyl beta-D-cellobioside

Comparison: 4-Methylumbelliferyl beta-L-fucopyranoside is unique in its specificity for beta-L-fucosidase, whereas other similar compounds are substrates for different glycosidases. For example, 4-Methylumbelliferyl beta-D-glucopyranoside is a substrate for beta-D-glucosidase. The choice of substrate depends on the specific enzyme being studied and the desired application .

Properties

IUPAC Name

4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-NXPHAWEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159222
Record name 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72601-82-2
Record name 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72601-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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